methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate, involves strategies such as esterification, intramolecular cyclization, and reactions under specific conditions to introduce bromo and methoxy groups effectively. For instance, practical methods for synthesizing related compounds have been developed, demonstrating the importance of esterification and Claisen type reactions followed by specific coupling reactions and purification methods to achieve the desired indole derivatives (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, has been characterized using techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy. These studies provide insights into the electronic nature, bonding, anti-bonding structures, and reactivity of the molecule through HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis (Almutairi et al., 2017).
Chemical Reactions and Properties
Indole derivatives, such as this compound, undergo various chemical reactions that highlight their reactivity and potential for further functionalization. Techniques like bromination, methylation, and acylation have been employed to modify the indole core, showcasing the compound's versatility in organic synthesis. The use of specific reagents and conditions facilitates regioselective transformations, enabling the preparation of complex indole-based structures (Parsons et al., 2011).
Scientific Research Applications
Antimicrobial Properties
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate has shown potential in antimicrobial applications. A study found that related brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, inhibited the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Synthesis of Pharmaceutical Compounds
The compound has been used in the synthesis of pharmaceutical agents. For instance, it was utilized in the practical synthesis of an orally active CCR5 antagonist, demonstrating its utility in creating complex medicinal molecules (Ikemoto et al., 2005).
Spectroscopic and Computational Studies
This compound has been the subject of spectroscopic and computational studies to explore its electronic nature and potential as a precursor to biologically active molecules. Such studies contribute to understanding its chemical properties and reactivity (Almutairi et al., 2017).
Peptide Conformation Elucidation
This compound has been used in the synthesis of novel 3,4-fused tryptophan analogues for peptide and peptoid conformation elucidation studies, indicating its role in advanced biochemical research (Horwell et al., 1994).
Anti-Inflammatory Activity
Research has explored derivatives of this compound for their potential anti-inflammatory activity, highlighting its relevance in therapeutic applications (Nakkady et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . They have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur due to its interaction with its targets. Indole derivatives have been shown to have diverse biological activities , suggesting a wide range of potential effects.
properties
IUPAC Name |
methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAVMSLGSKAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81224-14-8 |
Source
|
Record name | methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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